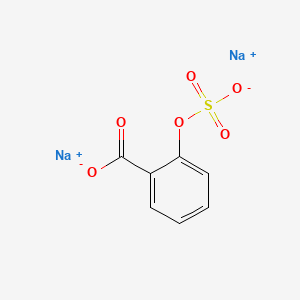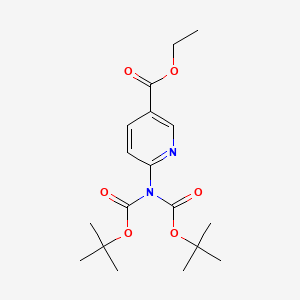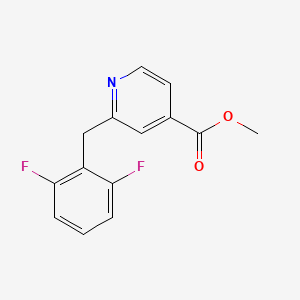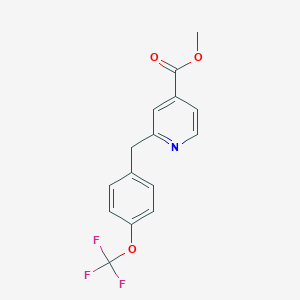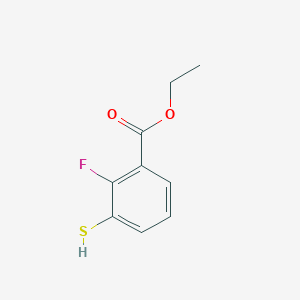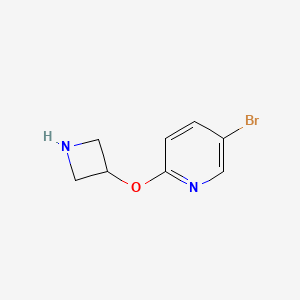
2-(Azetidin-3-yloxy)-5-bromopyridine
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)-5-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The azetidine ring is a four-membered nitrogen-containing ring, which is known for its presence in various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-5-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the bromopyridine moiety. . This reaction is efficient but can be challenging due to the need for specific reaction conditions.
Another method involves the generation of a vanillinyl ketene in situ, which then undergoes a formal [2 π + 2 π] cycloaddition with Schiff bases to form polyfunctionalized 2-azetidinones . This approach is highly stereoselective and can be used to produce various azetidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as microwave irradiation and catalytic amounts of reagents, can improve the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yloxy)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are common for reduction reactions.
Cycloaddition Reactions: These reactions often require specific catalysts and controlled temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can produce different azetidine derivatives.
Applications De Recherche Scientifique
2-(Azetidin-3-yloxy)-5-bromopyridine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial infections or neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Biological Studies: The compound can be used to study the biological activity of azetidine-containing molecules and their interactions with biological targets.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yloxy)-5-bromopyridine depends on its specific application. In medicinal chemistry, the azetidine ring can interact with biological targets, such as enzymes or receptors, to modulate their activity. The bromopyridine moiety can enhance the compound’s binding affinity and specificity for its target.
At the molecular level, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinones: These compounds share the azetidine ring but differ in their substituents.
Pyrrole-substituted 2-azetidinones: These compounds have a pyrrole ring attached to the azetidine ring and are synthesized using catalytic amounts of molecular iodine under microwave irradiation.
Oxetane Derivatives: These compounds contain an oxetane ring instead of an azetidine ring and have similar applications in medicinal chemistry and organic synthesis.
Uniqueness
2-(Azetidin-3-yloxy)-5-bromopyridine is unique due to the combination of the azetidine ring and the bromopyridine moiety. This combination imparts specific chemical and biological properties that are not present in other similar compounds. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in chemical synthesis.
Propriétés
IUPAC Name |
2-(azetidin-3-yloxy)-5-bromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-1-2-8(11-3-6)12-7-4-10-5-7/h1-3,7,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRNQLTXIVQONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


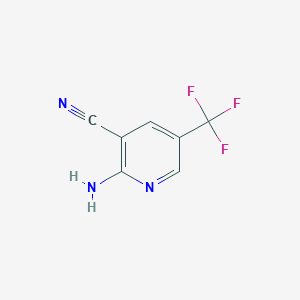
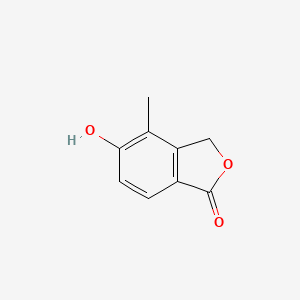
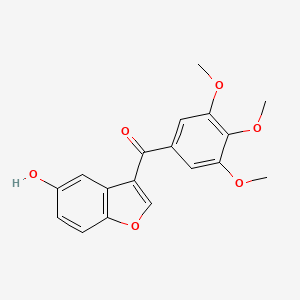
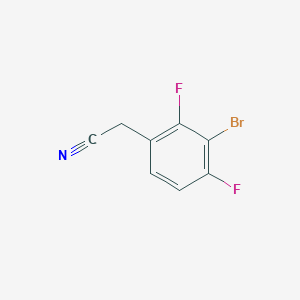
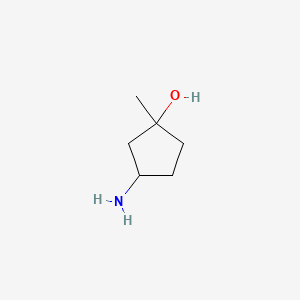

![6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1400430.png)
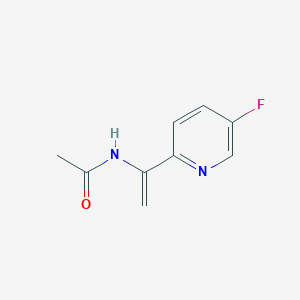
![3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine](/img/structure/B1400433.png)
